Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline familyThe molecular formula of this compound is C12H8ClFNO2, and it has a molecular weight of 253.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the quinoline ring, which is a common motif in many bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Comparison: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Biological Activity
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a chloro group at the 4-position and a fluoro group at the 5-position of the quinoline ring. These modifications enhance its reactivity and biological efficacy, making it a valuable candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is C12H8ClFNO2. The presence of halogen atoms (chlorine and fluorine) in its structure contributes to its enhanced biological activity. The quinoline core structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in bacterial survival.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA synthesis. This occurs through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively disrupts bacterial growth and leads to cell death:
- Inhibition of DNA Gyrase : Primarily targets Gram-negative bacteria.
- Inhibition of Topoisomerase IV : Primarily targets Gram-positive bacteria.
This dual-targeting mechanism allows this compound to exhibit broad-spectrum antibacterial properties, making it effective against various strains, including those resistant to conventional antibiotics .
Antibacterial Efficacy
This compound has shown significant antibacterial activity in various studies. Below is a summary table highlighting its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 2.0 | |
Staphylococcus aureus | 1.0 | |
Mycobacterium tuberculosis | 0.5 | |
Pseudomonas aeruginosa | 4.0 |
These results indicate that this compound is particularly potent against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential utility in treating infections caused by these pathogens.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted by researchers focused on the synthesis and evaluation of various quinoline derivatives, including this compound. The findings demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against antibiotic-resistant strains. -
In Vivo Studies :
In vivo experiments involving animal models have shown that treatment with this compound resulted in significant reductions in bacterial load, particularly in cases of systemic infections caused by resistant strains . These studies provide a strong foundation for further clinical evaluations.
Potential Applications
Given its promising antibacterial properties, this compound may have several applications in medicinal chemistry:
- Development of New Antibiotics : As antibiotic resistance becomes an increasing concern, compounds like this compound could serve as lead compounds for developing new therapeutic agents.
- Combination Therapies : Its effectiveness against resistant strains suggests potential for use in combination therapies with existing antibiotics to enhance efficacy.
Properties
CAS No. |
655236-30-9 |
---|---|
Molecular Formula |
C12H9ClFNO2 |
Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 4-chloro-5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(14)10(9)11(7)13/h3-6H,2H2,1H3 |
InChI Key |
WUARCRVHOVVTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)F |
Origin of Product |
United States |
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